molecular formula C20H20ClN3O B2669387 1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one CAS No. 899950-46-0

1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B2669387
CAS No.: 899950-46-0
M. Wt: 353.85
InChI Key: FFFSKINJRGVIOH-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one represents a structurally novel chemical entity with significant potential in oncological and neurodegenerative research. This compound has demonstrated promising activity in studies targeting hyperproliferative disorders through kinase pathway modulation . Its core dihydropyrazinone scaffold, substituted with a chloro-methylphenyl group and phenylpropylamino side chain, suggests potential interaction with key enzymatic targets involved in cellular signaling cascades. Research indicates analogous compounds exhibit potent inhibitory effects on MEK (MAP kinase family) proteins , which are crucial components of the RAS-RAF-MEK-ERK signaling pathway frequently dysregulated in various cancers including melanoma, lung neoplasms, pancreatic carcinoma, breast carcinoma, and renal cancers . The strategic substitution pattern of this compound may confer selective binding affinity for specific kinase domains while potentially maintaining favorable pharmacokinetic properties. Beyond oncology applications, the structural features suggest possible utility in neurological disorder research, particularly as calpain inhibitors have shown relevance in conditions such as Alzheimer's disease, Parkinson's disease, and other neuronal ischemia models . The compound's mechanism may involve interference with calcium-activated neutral proteases, offering research opportunities in understanding cellular damage pathways . This multi-target potential makes it a valuable chemical probe for investigating cross-talk between signaling pathways in disease models. Researchers exploring catalyst-free synthetic methodologies may find particular interest in developing efficient preparation routes for this compound and its structural analogs. The compound's research applications extend to pharmacological profiling, structure-activity relationship studies, and targeted therapy development across multiple disease contexts.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-phenylpropylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-15-17(21)10-5-11-18(15)24-14-13-23-19(20(24)25)22-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,13-14H,6,9,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFSKINJRGVIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylphenylamine and 3-phenylpropylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form the intermediate dihydropyrazinone ring.

    Final Product: The intermediate is then subjected to further reactions, such as chlorination or methylation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on core structures, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Predicted logP* Predicted Solubility*
Target Compound Dihydropyrazinone 3-Chloro-2-methylphenyl, 3-phenylpropylamino Amine, Ketone, Chloro, Methyl ~3.5 (High) Low (Lipophilic)
Benazepril Hydrochloride Benzazepinone Ethoxycarbonyl, phenylpropyl Ester, Carboxylic acid, Amine ~2.8 (Moderate) Moderate (Ionizable)
Quinapril Impurity I Tetrahydroisoquinoline Ethoxycarbonyl, phenylpropyl Ester, Amine, Carboxylic acid ~2.7 (Moderate) Moderate (Ionizable)
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]... Propanoyl Cyanomethoxy, phenylpropylamino Amide, Cyano, Ether ~3.0 (Moderate) Low-Moderate

*Predicted properties based on substituent effects and comparison to known analogs.

Key Findings:

Compared to propanoyl derivatives (), the dihydropyrazinone ring offers distinct hydrogen-bonding sites (ketone, amine) that may enhance target specificity .

Substituent Effects: The 3-chloro-2-methylphenyl group in the target compound increases lipophilicity (logP ~3.5) compared to alkoxy-substituted phenyl groups (e.g., cyanomethoxy in , logP ~3.0). Chlorine’s electron-withdrawing nature may also stabilize the aromatic ring against metabolic degradation . The 3-phenylpropylamino side chain in the target contrasts with ester-containing phenylpropyl groups in benazepril and quinapril. The absence of ionizable groups (e.g., carboxylic acid) in the target likely reduces aqueous solubility but improves membrane permeability .

Functional Group Impact: Ketone vs. Ester/Carboxylic Acid: The dihydropyrazinone’s ketone lacks the ionizability of benazepril’s carboxylic acid, limiting solubility but enhancing passive diffusion. Chloro vs. Alkoxy Groups: Chlorine’s steric and electronic effects may hinder enzymatic metabolism compared to methoxy or ethoxy groups, which are more prone to oxidative cleavage .

Biological Activity

1-(3-Chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one, with the CAS number 899950-46-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H20_{20}ClN3_{3}O
Molecular Weight 353.8 g/mol
CAS Number 899950-46-0

Pharmacological Profile

Research indicates that the compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays demonstrated a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to apoptosis in cancer cells.
  • Interaction with DNA : Some studies suggest that it may bind to DNA, disrupting replication and transcription processes in rapidly dividing cells .

Case Studies

  • Study on Antitumor Effects : In a controlled study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency .
  • Antimicrobial Efficacy : A study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli found that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating its potential as an antimicrobial agent .

Safety and Toxicology

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial:

Q & A

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingHOBt, TBTU, DMF, NEt₃, RT, 6h65–75
CyclizationToluene, 80°C, N₂, 18h70–85
PurificationEthyl acetate/hexane (3:7), silica gel>95

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping aromatic signals from the 3-chloro-2-methylphenyl and 3-phenylpropyl groups. Pay attention to NH protons in the dihydropyrazinone ring (δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. Key parameters: Mo-Kα radiation, 100 K, and twin refinement if needed .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reported pharmacological mechanisms (e.g., sodium channel blockade vs. transporter modulation)?

Methodological Answer:
Contradictions may arise from off-target effects or assay variability. Strategies include:

  • Comparative Binding Assays : Perform competitive binding studies using radiolabeled ligands (e.g., [³H]batrachotoxin for sodium channels vs. [³H]citalopram for serotonin transporters) .
  • Functional Assays : Use patch-clamp electrophysiology to directly measure sodium channel inhibition (IC₅₀) in neuronal cells .
  • Computational Docking : Model interactions with voltage-gated sodium channels (Nav1.7) and monoamine transporters to identify key binding residues .

Q. Table 2: Example Pharmacological Data from Analogous Compounds

TargetAssay TypeIC₅₀ (nM)Reference
Sodium Channel (Nav1.7)Electrophysiology120 ± 15
Serotonin TransporterRadioligand Binding850 ± 90

Advanced: What strategies are effective for designing analogs to explore SAR in this chemical class?

Methodological Answer:

  • Substituent Variation : Modify the chloro-methylphenyl group (e.g., replace Cl with F or CF₃) to assess steric/electronic effects on target affinity .
  • Side-Chain Optimization : Replace 3-phenylpropyl with alkyl or heteroaryl groups to evaluate hydrophobicity and conformational flexibility .
  • Bioisosteric Replacement : Substitute the dihydropyrazinone core with pyridazinone or triazolone to probe metabolic stability .

Methodological: How should researchers analyze crystallographic data for this compound?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Validate with R₁ (≤5%) and wR₂ (≤12%) .
  • Hydrogen Bonding : Map intermolecular interactions (e.g., N–H···O in the pyrazinone ring) to understand packing and stability .

Advanced: How can impurity profiles be characterized during synthesis?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect byproducts (e.g., uncyclized intermediates or dechlorinated variants) .
  • Stability Studies : Incubate the compound under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS.

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